Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-
Description
The compound Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)- is a urea derivative featuring a 2-chloroethyl group and a 5-hydroxynaphthalen-1-yl substituent.
Properties
CAS No. |
102433-50-1 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(5-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H13ClN2O2/c14-7-8-15-13(18)16-11-5-1-4-10-9(11)3-2-6-12(10)17/h1-6,17H,7-8H2,(H2,15,16,18) |
InChI Key |
HFCWQUAXJOWOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” typically involves the reaction of 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)amine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The hydroxy-naphthyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Nitrosourea Derivatives (e.g., CCNU)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) is a well-studied antitumor nitrosourea. Key differences include:
- Nitroso Group : Present in CCNU, it facilitates decomposition into reactive intermediates (e.g., alkylating agents and isocyanates), enhancing DNA alkylation and carbamoylation of proteins .
- Substituent Effects : CCNU’s cyclohexyl group contributes to lipid solubility, enabling blood-brain barrier penetration, whereas the 5-hydroxy-1-naphthyl group in the target compound may increase hydrophilicity due to the hydroxyl moiety .
- Mechanistic Implications: CCNU’s dual mechanism (alkylation and carbamoylation) is linked to its nitroso group.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Non-Nitrosourea Urea Analogs
Compounds such as 1-(4-Chlorophenyl)-3-(5-hydroxy-1-naphthyl)urea () and 1-(3,4-Dichlorophenyl)-3-(5-hydroxy-1-naphthyl)urea () share the 5-hydroxy-1-naphthyl group but lack the chloroethyl moiety. Key distinctions include:
- Reactivity : The chloroethyl group in the target compound enables alkylation, whereas chlorophenyl analogs may rely on aromatic interactions or metabolic activation.
- Solubility : The hydroxy group on the naphthyl ring likely enhances aqueous solubility compared to purely aromatic substituents (e.g., cyclohexyl or chlorophenyl) .
Hydroxylated Chloroethylnitrosoureas
highlights the impact of substituent positioning on biological activity:
- Therapeutic Activity : Compounds with chloroethyl groups positioned for DNA cross-linking (e.g., Compound III) show higher antitumor efficacy, whereas hydroxylation reduces therapeutic activity but increases mutagenicity via single-strand breaks (SSBs) .
- Implications for Target Compound: The 5-hydroxy-1-naphthyl group may reduce alkylation efficiency compared to nitrosoureas but could introduce novel binding interactions with proteins or nucleic acids .
Pharmacokinetic and Toxicological Considerations
- Lipid Solubility: Nitrosoureas like CCNU exhibit high lipid solubility (log P ~2.8–3.2), critical for CNS penetration.
- Metabolism : Nitrosoureas degrade into cytotoxic intermediates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair. The target compound’s stability (lacking a nitroso group) may result in slower decomposition and reduced metabolite-mediated toxicity .
- Toxicity Profile : Carbamoylating activity in nitrosoureas correlates with myelosuppression. The absence of this mechanism in the target compound could lower hematological toxicity but may require higher doses for efficacy .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)- (CAS No. 102433-50-1) is notable for its potential therapeutic applications, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.708 g/mol
- IUPAC Name : Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-
The biological activity of this compound is largely attributed to its alkylating properties , which are characteristic of chloroethyl ureas. These compounds can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial for their antitumor activity.
Biological Activity Overview
-
Antitumor Activity :
- Urea derivatives have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis and disrupting the cell cycle.
- The compound has been evaluated for its effects on different cancer cell lines, demonstrating significant cytotoxicity.
-
Mutagenicity and Carcinogenicity :
- While the therapeutic index may be favorable, studies suggest that compounds like Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)- can exhibit mutagenic and carcinogenic properties due to their ability to interact with DNA.
Table: Summary of Biological Activities
Case Study: In Vitro and In Vivo Activity
A study focused on N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) , a related compound, demonstrated its efficacy against CT-26 murine colon carcinoma cells. The study highlighted that ICEU exhibited rapid uptake by cancer cells and significantly inhibited tumor growth when administered intraperitoneally. The mechanism involved alterations in cell cycle dynamics and β-tubulin profiles, indicating its potential as a therapeutic agent against colon cancer .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing urea derivatives with chloroethyl and naphthyl substituents, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling chloroethyl isocyanates with hydroxyl-substituted naphthylamines under inert conditions (e.g., dry dichloromethane or toluene). Base catalysts like triethylamine neutralize HCl byproducts . Optimization of reaction time, temperature, and stoichiometry is critical. For example, reflux conditions (80–110°C) improve kinetics but may increase side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is advised. Monitor purity using HPLC or GC-MS, with NMR (¹H/¹³C) for structural confirmation .
Q. How can the structural and electronic properties of this urea derivative be characterized to validate its chemical identity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, including bond lengths and angles (e.g., C–Cl: ~1.73 Å, urea C=O: ~1.23 Å) . Pair with spectroscopic methods:
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and naphthyl C–O (phenolic OH: ~3200–3400 cm⁻¹).
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) and chloroethyl CH₂ groups (δ 3.5–4.0 ppm) .
- DFT calculations : Simulate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s bioactivity or stability?
- Methodological Answer : Discrepancies often arise from solvent effects, protonation states, or incomplete conformational sampling. Mitigate via:
- MD simulations : Model explicit solvent interactions (e.g., water, DMSO) to refine free-energy landscapes .
- pH-dependent studies : Use potentiometric titration to determine pKa and assess ionization states under physiological conditions .
- Cross-validation : Compare multiple assays (e.g., enzyme inhibition vs. cellular viability) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
Q. How can factorial design optimize the synthesis and functionalization of this urea derivative for targeted applications (e.g., drug discovery)?
- Methodological Answer : Employ a 2³ factorial design to evaluate factors:
- Variables : Temperature (X₁), catalyst concentration (X₂), solvent polarity (X₃).
- Responses : Yield (%), purity (area% HPLC), reaction time (hrs).
- Analysis : Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response-surface modeling to pinpoint optimal conditions . Example: High catalyst concentration may reduce time but increase impurities.
Q. What are the theoretical frameworks for linking this compound’s structure to its biological or catalytic activity?
- Methodological Answer : Ground research in:
- QSAR models : Correlate substituent electronic parameters (Hammett σ, π-values) with bioactivity (e.g., IC₅₀ values) .
- Molecular docking : Map binding interactions (e.g., H-bonding with kinase active sites) using AutoDock Vina or Schrödinger .
- Kinetic studies : Apply Michaelis-Menten or Kitz-Wilson analysis to probe enzyme inhibition mechanisms .
Data Interpretation and Validation
Q. How should researchers address low reproducibility in bioassay results involving this compound?
- Methodological Answer : Ensure:
- Standardized protocols : Pre-equilibrate compounds in assay buffers (24 hrs) to avoid aggregation .
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
- Batch consistency : Characterize multiple synthesis batches via LC-MS and DSC (melting point ±2°C) .
Q. What advanced techniques validate the stability of this urea derivative under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : TGA/DSC to assess decomposition thresholds (>150°C common for ureas) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via UPLC-PDA .
- Hydrolytic stability : Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) buffers, analyzing hydrolyzed products (e.g., amines) via LC-QTOF .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader conceptual framework (e.g., drug design or materials science)?
- Methodological Answer : Anchor studies to established theories:
- Drug design : Leverage the "urea motif" as a hydrogen-bond donor/acceptor in kinase inhibitors .
- Supramolecular chemistry : Exploit π-π stacking (naphthyl groups) for self-assembly in nanomaterials .
- Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
Q. What experimental designs balance field research (e.g., ecological toxicity) with computational modeling for this compound?
- Methodological Answer : Use mixed-methods approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
